2-Bromo-7-chloroquinoline
説明
BenchChem offers high-quality 2-Bromo-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIDBWHBBLQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data for 2-Bromo-7-chloroquinoline: An In-depth Technical Guide
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Bromo-7-chloroquinoline (CAS No. 99455-15-9). As a critical intermediate in the synthesis of pharmaceuticals and functional materials, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings.[1][2] This document is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
2-Bromo-7-chloroquinoline possesses a rigid heterocyclic scaffold. The quinoline core, substituted with two different halogen atoms, gives rise to a distinct and predictable spectroscopic profile. The electronegative nitrogen atom, along with the electron-withdrawing and sterically influential bromine and chlorine substituents, dictates the electronic environment of every proton and carbon atom, which is directly reflected in the NMR spectra.[3] Similarly, the vibrational modes of the aromatic rings and the carbon-halogen bonds produce a characteristic fingerprint in the infrared spectrum. Mass spectrometry reveals the molecule's exact mass, its unique isotopic pattern, and its fragmentation behavior under ionization.
The molecular structure and standard numbering convention for the quinoline ring are presented below. This numbering is essential for the unambiguous assignment of NMR signals.
Caption: Molecular structure of 2-Bromo-7-chloroquinoline with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Bromo-7-chloroquinoline. The chemical shifts (δ) and coupling constants (J) provide definitive information about the electronic environment and connectivity of the atoms.
Predicted ¹H NMR Data
While a definitive experimental spectrum was not available in the searched literature, a highly reliable prediction can be synthesized based on data from analogous compounds like 2-chloroquinoline and established substituent chemical shift (SCS) principles.[3] The protons on the pyridine ring (H-3, H-4) are expected to be downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen. The protons on the carbocyclic ring (H-5, H-6, H-8) will have their chemical shifts modulated by the chlorine at C-7.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |
|---|---|---|---|---|
| H-3 | 7.45 - 7.55 | d | J3,4 ≈ 8.5 | Shielded relative to H-4. Coupled only to H-4. |
| H-4 | 8.05 - 8.15 | d | J4,3 ≈ 8.5 | Deshielded by proximity to nitrogen. Coupled only to H-3. |
| H-5 | 7.75 - 7.85 | d | J5,6 ≈ 8.8 | Deshielded by peri-interaction with H-4. Coupled to H-6. |
| H-6 | 7.50 - 7.60 | dd | J6,5 ≈ 8.8, J6,8 ≈ 2.0 | Influenced by both Cl at C-7 and Br at C-2. Coupled to H-5 and H-8. |
| H-8 | 8.10 - 8.20 | d | J8,6 ≈ 2.0 | Deshielded by proximity to nitrogen. Coupled only to H-6 (meta). |
Note: These are predicted values. Actual experimental values may vary slightly.
Predicted ¹³C NMR Data
The carbon signals are also influenced by the substituents. The carbons directly attached to the electronegative nitrogen (C-2, C-8a) and halogens (C-2, C-7) are significantly affected.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
|---|---|---|
| C-2 | 142.0 - 144.0 | Attached to both N and Br, significant deshielding. |
| C-3 | 123.0 - 125.0 | Standard aromatic C-H. |
| C-4 | 137.0 - 139.0 | Deshielded due to α-position relative to C-4a and β to N. |
| C-4a | 148.0 - 150.0 | Quaternary carbon at ring junction, deshielded by N. |
| C-5 | 128.0 - 130.0 | Aromatic C-H. |
| C-6 | 127.5 - 129.5 | Aromatic C-H. |
| C-7 | 135.0 - 137.0 | Attached to Cl, deshielded. |
| C-8 | 129.0 - 131.0 | Aromatic C-H. |
| C-8a | 147.0 - 149.0 | Quaternary carbon attached to N. |
Note: These are predicted values. Actual experimental values may vary slightly.
Experimental Protocol for NMR Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 2-Bromo-7-chloroquinoline.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (line shape for TMS <0.5 Hz).
-
Acquire a standard ¹H NMR spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Acquire a ¹³C{¹H} NMR spectrum using a standard pulse program with proton decoupling, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. The spectrum provides a characteristic fingerprint, confirming the presence of the quinoline core and carbon-halogen bonds.
Expected Characteristic IR Absorption Bands
The IR spectrum of 2-Bromo-7-chloroquinoline is expected to be dominated by vibrations from the aromatic system and the C-X bonds.[4][5]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| 1610 - 1580 | C=C & C=N Ring Stretch | Strong-Medium | Multiple bands are expected from the quinoline ring system. |
| 1500 - 1400 | C=C & C=N Ring Stretch | Strong-Medium | Further characteristic vibrations of the aromatic core. |
| 850 - 750 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the rings determines the exact position. |
| 1100 - 1000 | C-Cl Stretch | Medium | Typical region for aryl chlorides. |
| 700 - 550 | C-Br Stretch | Medium-Strong | Typical region for aryl bromides. |
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount (1-2 mg) of the solid 2-Bromo-7-chloroquinoline sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition via isotopic patterns. The fragmentation pattern gives insight into the molecule's stability and structure.
Molecular Ion Peak and Isotopic Pattern
The molecular formula of 2-Bromo-7-chloroquinoline is C₉H₅BrClN.[6] The presence of both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺•. This pattern is a definitive confirmation of the presence of one Br and one Cl atom. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).[7]
Table 4: Predicted Isotopic Distribution for the Molecular Ion [C₉H₅BrClN]⁺•
| Ion | m/z (Da) | Relative Abundance (%) | Contributing Isotopes |
|---|---|---|---|
| [M]⁺• | 240.9294 | 100.0 | ¹²C₉¹H₅⁷⁹Br³⁵Cl¹⁴N |
| [M+1]⁺• | 241.9327 | 10.1 | Due to ¹³C |
| [M+2]⁺• | 242.9265 | 129.5 | From ⁸¹Br and ³⁷Cl |
| [M+3]⁺• | 243.9298 | 13.9 | ¹³C and [M+2] isotopes |
| [M+4]⁺• | 244.9236 | 31.3 | From ⁸¹Br and ³⁷Cl |
The most prominent peaks will be at m/z ~241, ~243, and ~245 with an approximate ratio of 100:130:31, which is a unique signature.
Plausible Fragmentation Pathway (Electron Ionization)
Under Electron Ionization (EI), the molecular ion will be formed, followed by fragmentation. The quinoline ring is relatively stable, so fragmentation will likely involve the loss of the halogen substituents.
-
Loss of Br•: The C-Br bond is weaker than the C-Cl bond and will likely cleave first, leading to a fragment at [M-Br]⁺.
-
Loss of Cl•: Loss of the chlorine radical from the molecular ion would produce an [M-Cl]⁺ fragment.
-
Sequential Loss: A common pathway is the loss of Br• followed by the loss of HCN from the pyridine ring, a characteristic fragmentation for quinolines.
Caption: Plausible EI fragmentation pathway for 2-Bromo-7-chloroquinoline.
Experimental Protocol for MS Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe (for solids) or a GC inlet.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern to confirm the elemental composition.
Conclusion
The spectroscopic characterization of 2-Bromo-7-chloroquinoline is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the identity, purity, and structure of this important chemical intermediate. The unique isotopic signature in the mass spectrum is particularly powerful for unambiguous identification. By following the outlined, self-validating protocols, laboratories can ensure the generation of high-quality, reliable data essential for advancing research and development objectives.
References
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link] [Accessed: February 2, 2026].
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Available at: [Link] [Accessed: February 2, 2026].
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoline. Available at: [Link] [Accessed: February 2, 2026].
-
PubChem. (n.d.). 7-Chloroquinoline. Available at: [Link] [Accessed: February 2, 2026].
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link] [Accessed: February 2, 2026].
-
PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link] [Accessed: February 2, 2026].
-
Sci-Hub. (1972). Infrared spectra and rotational isomerism in 2-chloro, 2-bromo and 2-iodobutane. Available at: [Link] [Accessed: February 2, 2026].
-
News-Medical.net. (2018). A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link] [Accessed: February 2, 2026].
-
ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Available at: [Link] [Accessed: February 2, 2026].
-
ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link] [Accessed: February 2, 2026].
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9 [sigmaaldrich.com]
- 7. 7-Bromo-2-chloroquinoline | C9H5BrClN | CID 14221034 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Quinoline Scaffold: From Coal Tar to Targeted Oncology
A Technical Guide on the Discovery, Synthesis, and Pharmacological Evolution of Substituted Quinolines
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry.[1] From its initial isolation in coal tar by Friedlieb Ferdinand Runge to its central role in the "Golden Age" of antibiotics (fluoroquinolones) and its current renaissance in targeted kinase inhibitors (Lenvatinib, Cabozantinib), quinoline has remained a cornerstone of drug discovery. This guide analyzes the historical trajectory, synthetic evolution, and structure-activity relationships (SAR) that make this heterocycle indispensable to modern pharmaceutical research.
Part 1: Historical Genesis & The "Blue Oil"
The discovery of quinoline is a dual narrative of industrial isolation and natural product degradation.
The Coal Tar Isolation (1834)
In 1834, German chemist Friedlieb Ferdinand Runge , working with coal tar distillates, isolated a substance he termed Leukol (Greek leukos, white) due to its colorless nature when pure.[2] Simultaneously, he isolated Kyanol (aniline), which turned blue upon oxidation. Runge’s Leukol was later identified as impure quinoline.
The Cinchona Connection (1842)
Independently, French chemist Charles Gerhardt (1842) subjected the antimalarial alkaloid Quinine (isolated from Cinchona bark) to alkaline fusion (potassium hydroxide distillation).[2] He obtained a volatile oil he named Chinolein. It was not until the work of August Hofmann that Leukol and Chinolein were proven to be the same molecule: Quinoline .
The Serendipitous Link: Chloroquine to Nalidixic Acid
The most critical pivot in quinoline history occurred in 1962 . George Lesher and colleagues at Sterling Winthrop were synthesizing the antimalarial Chloroquine . During the purification of chloroquine intermediates, they isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .[3]
-
Observation: This "impurity" showed weak antibacterial activity.
-
Optimization: Lesher replaced the quinoline nitrogen arrangement to a naphthyridine core to create Nalidixic Acid , the progenitor of all quinolone antibiotics.
-
Return to Quinoline: Later generations (e.g., Ciprofloxacin) returned to the quinoline core (specifically the fluoroquinolone scaffold) for broader spectrum activity.
Part 2: The Synthetic Evolution
The synthesis of substituted quinolines has evolved from "shake-and-bake" acid catalysis to precision transition-metal cross-coupling.
The Classic Era: Skraup Synthesis (1880)
Zdenko Hans Skraup developed the archetypal synthesis.[4][5] It is robust but notoriously violent if uncontrolled.
-
Reactants: Aniline + Glycerol + Sulfuric Acid + Oxidant (Nitrobenzene/As₂O₅).[4]
-
Mechanism: Glycerol dehydrates to Acrolein in situ. Aniline undergoes conjugate addition (Michael addition) to acrolein, followed by acid-mediated cyclization and oxidation.
The Modern Era: Transition Metal Catalysis
Modern medicinal chemistry demands milder conditions and regioselectivity.
-
Friedländer Annulation (Modified): Condensation of 2-aminobenzaldehydes with ketones.
-
C-H Activation: Rh(III) or Cu(II) catalyzed oxidative annulation of anilines with alkynes or alkenes. This avoids pre-functionalized starting materials.
Part 3: Visualization of Pathways
Diagram 1: The Evolutionary Timeline
Caption: The trajectory of the quinoline scaffold from coal tar impurity to blockbuster oncology drug.
Diagram 2: Mechanism of Skraup Synthesis
Caption: Step-by-step mechanistic flow of the Skraup synthesis via the acrolein intermediate.
Part 4: Experimental Protocols
Protocol A: The "Classic" Skraup Synthesis (Modernized Safety)
Context: Suitable for generating the unsubstituted parent heterocycle or simple derivatives. Safety Warning: This reaction is highly exothermic. The "Sulfo-Mix" modification is used here to prevent thermal runaway.
-
Reagents: Aniline (0.1 mol), Glycerol (0.3 mol), Sodium 3-nitrobenzenesulfonate (0.07 mol, Oxidant), Sulfuric acid (65%, 50 mL).
-
Setup: 250 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity).
-
Procedure:
-
Mix aniline, glycerol, and the oxidant in the flask.
-
Add sulfuric acid dropwise with cooling (ice bath) to keep temp < 50°C.
-
Heat the mixture cautiously to 100°C. Critical Step: The reaction will exotherm. Remove heat immediately if reflux becomes vigorous.
-
Once the exotherm subsides, reflux at 140°C for 4 hours.
-
-
Workup:
-
Cool to room temperature. Dilute with water (100 mL).
-
Basify with 50% NaOH to pH > 10. Steam distill the mixture to isolate the quinoline.
-
Extract distillate with ether, dry over MgSO₄, and concentrate.
-
Protocol B: Modern Cu-Catalyzed Oxidative Annulation
Context: For synthesizing 2-substituted quinolines from amino benzyl alcohols (Green Chemistry approach). Reference: J. Org. Chem. 2018, 83, 19, 11847–11859.
-
Reagents: 2-Aminobenzyl alcohol (1.0 mmol), Acetophenone (1.2 mmol), CuBr₂ (5 mol%), KOH (1.0 equiv).
-
Solvent: Toluene (3 mL).
-
Procedure:
-
In a sealed tube, combine the alcohol, ketone, CuBr₂, and KOH in toluene.
-
The reaction is performed under an air atmosphere (O₂ is the terminal oxidant).
-
Heat to 100°C for 12 hours.
-
-
Mechanism:
-
Copper catalyzes the oxidation of the alcohol to the aldehyde.
-
Aldehyde condenses with the ketone (Friedländer-type).
-
Copper assists in the final dehydrogenative aromatization.
-
-
Validation:
-
TLC (Hexane/EtOAc 4:1) to monitor disappearance of alcohol.
-
Yields typically >85%.[6]
-
Part 5: Pharmacological SAR (Structure-Activity Relationship)
Fluoroquinolones (Antibiotics)
The transition from Nalidixic acid to Ciprofloxacin required specific modifications to the core.
| Position | Substituent | Effect on Pharmacology |
| N-1 | Cyclopropyl | Optimal potency; increases lipophilicity and cell penetration. |
| C-3 | Carboxyl | Essential for binding to DNA Gyrase (forms salt bridge). |
| C-4 | Keto | Essential for binding to DNA Gyrase. |
| C-6 | Fluorine | The "Magic Bullet." Increases cell wall penetration and gyrase affinity 100-fold. |
| C-7 | Piperazine | Broadens spectrum to include Gram-negative (Pseudomonas). |
Kinase Inhibitors (Oncology)
In cancer therapy (e.g., Lenvatinib , Bosutinib ), the quinoline acts as a hinge-binder in the ATP-binding pocket of kinases (VEGFR, SRC).
-
Hinge Binding: The Quinoline N1 nitrogen often accepts a hydrogen bond from the kinase hinge region.
-
4-Position: Substitution here (e.g., carboxamide in Lenvatinib) directs the tail of the molecule into the solvent-front or back-pocket, determining selectivity.
Diagram 3: SAR Logic of Fluoroquinolones
Caption: Critical substitution points on the quinolone core for antibiotic efficacy.
References
-
Runge, F. F. (1834).[2] Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie.
-
Skraup, Z. H. (1880).[4][7] Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[8][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
-
Andersag, H. (1948). Antimalarials: Chloroquine. U.S. Patent 2,233,970.
-
Emmerson, A. M., & Jones, A. M. (2003).[9] The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.
-
Marelli, E., et al. (2018). Copper-Catalyzed Oxidative Annulation for the Synthesis of Quinolines. Journal of Organic Chemistry.
-
Hao, H., et al. (2013). FDA-approved small-molecule kinase inhibitors.[1][10][11] Trends in Pharmacological Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. iipseries.org [iipseries.org]
- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 9. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Bromo-7-Chloroquinoline in Enzyme Inhibition Studies
Executive Summary: The "Privileged" Scaffold
2-Bromo-7-chloroquinoline (CAS: 1044764-18-2) is not merely a reagent; it is a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its utility stems from its dual-halogenated architecture, which allows for orthogonal functionalization. The C2-bromo position serves as a highly reactive "exit vector" for introducing diversity (via cross-coupling or nucleophilic substitution), while the C7-chloro substituent often acts as a metabolic anchor or lipophilic contact point, critical for mimicking established pharmacophores like chloroquine.
This guide details the technical workflow for utilizing 2-Bromo-7-chloroquinoline to generate and validate enzyme inhibitors, specifically focusing on Cysteine Proteases (e.g., SARS-CoV-2 MPro) and Kinases , where this scaffold has demonstrated significant utility.
Chemical Biology & SAR Logic
To design effective inhibition studies, one must understand the Structure-Activity Relationship (SAR) potential of the core molecule.
The Orthogonal Reactivity Map
The molecule possesses two halogen handles with distinct electronic environments. This allows for controlled, sequential modification—a requirement for building high-affinity libraries.
Figure 1: SAR Logic of 2-Bromo-7-chloroquinoline. The C2 position is the primary vector for introducing target-specific motifs, while C7 enhances bioavailability and fit.
Experimental Protocol: Fluorogenic Protease Inhibition Assay
Context: Recent studies have highlighted 2-chloroquinoline derivatives as inhibitors of viral cysteine proteases (e.g., SARS-CoV-2 MPro) [1]. This protocol describes a self-validating workflow to test derivatives of 2-Bromo-7-chloroquinoline against such targets using a FRET-based substrate.
Reagents & Setup
-
Enzyme: Recombinant Cysteine Protease (e.g., MPro, Cathepsin L) at 5–20 nM final concentration.
-
Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage restores fluorescence.
-
Test Compounds: 2-Bromo-7-chloroquinoline derivatives (dissolved in 100% DMSO).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (critical for cysteine proteases).
Causality in Protocol Design
-
DTT Inclusion: Cysteine proteases have an active site thiol (-SH) that is prone to oxidation. DTT maintains the enzyme in a reduced, active state. Crucial: If your inhibitor relies on a covalent mechanism (e.g., reacting with the catalytic cysteine), high DTT concentrations may interfere. For covalent inhibitors, lower DTT to 0.1 mM or remove it during the pre-incubation step.
-
Pre-incubation: Essential for identifying slow-binding or covalent inhibitors. We include a 10-minute pre-incubation of Enzyme + Inhibitor before adding Substrate.
Step-by-Step Workflow
Step 1: Compound Preparation [1][2][3]
-
Prepare a 10 mM stock of the 2-Bromo-7-chloroquinoline derivative in DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (e.g., 100 µM down to 5 nM).
Step 2: Assay Plate Setup (384-well Black Plate)
-
Transfer: Add 200 nL of compound (or DMSO control) to wells using an acoustic dispenser or pin tool.
-
Enzyme Addition: Dispense 10 µL of Enzyme Solution (2x concentration in Assay Buffer).
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to equilibrate with the active site.
-
Substrate Initiation: Dispense 10 µL of Substrate Solution (2x concentration, typically at
). -
Detection: Immediately measure fluorescence (Ex/Em: 340/490 nm) in kinetic mode for 60 minutes.
Data Validation (Self-Check)
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Linearity: Only use the initial linear portion of the velocity curve (RFU vs. Time) to calculate
.
Kinetic Analysis & Mechanism of Action
Once inhibition is confirmed, you must determine how the molecule inhibits. 2-Bromo-7-chloroquinoline derivatives often act as Competitive (binding the active site) or Mixed inhibitors.
Diagnostic Flowchart
Use this logic to interpret your Lineweaver-Burk plots.
Figure 2: Decision tree for determining the Mode of Inhibition based on kinetic data.
Quantitative Data Summary
When reporting results for this scaffold, structure your data as follows to ensure comparability across derivatives.
| Parameter | Definition | Target Criteria (Hit) | Target Criteria (Lead) |
| IC50 | Concentration inhibiting 50% activity | < 10 µM | < 100 nM |
| Hill Slope | Steepness of the dose-response curve | ~ 1.0 | 1.0 ± 0.2 |
| Residence Time | Duration of target engagement (1/ | N/A | > 30 min |
| LE (Ligand Efficiency) | Binding energy per heavy atom | > 0.3 | > 0.4 |
Note: Ligand Efficiency (LE) is critical for 2-Bromo-7-chloroquinoline studies. Because the scaffold is small (MW ~242 Da), a moderate IC50 (e.g., 5 µM) represents a high quality "fragment" hit that can be grown into a potent drug.
Safety & Handling
GHS Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin Sensitization: Potential sensitizer.
Protocol:
-
Always handle 2-Bromo-7-chloroquinoline in a fume hood .
-
Wear nitrile gloves (double gloving recommended for stock solution preparation).
-
In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention.
References
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Institutes of Health (NIH) / PMC. [Link] (Source validating the use of the 2-chloroquinoline scaffold for viral protease inhibition.)
-
2-Bromo-7-chloroquinoline | C9H5BrClN | CID 19930527. PubChem. [Link] (Authoritative source for physicochemical properties and safety data.)
-
4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors. Journal of Medicinal Chemistry / PMC. [Link] (Reference for the 7-chloroquinoline moiety in metalloprotease inhibition.)[6]
-
Enzyme Inhibition: Mechanisms and Kinetic Analysis. Chemistry LibreTexts. [Link] (Foundational reference for the kinetic analysis protocols described.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. dakenchem.com [dakenchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2-chloroquinoline | C9H5BrClN | CID 14221034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis and Functionalization of 2-Bromo-7-chloroquinoline Scaffolds
Executive Summary & Scientific Rationale
The 2-bromo-7-chloroquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile electrophile for the development of antimalarial, antiviral, and anticancer therapeutics.[1][2] While the 7-chloro substitution provides metabolic stability and lipophilicity (mimicking the classic chloroquine core), the 2-bromo position offers a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This application note details a robust, field-proven protocol for the synthesis of 2-bromo-7-chloroquinoline from its lactam precursor, followed by a validated method for its functionalization. Unlike generic procedures, this guide addresses the specific solubility and regioselectivity challenges inherent to halogenated quinolines.
Key Mechanistic Insights[1]
-
The "Lactam-Enol" Equilibrium: The precursor, 7-chloroquinolin-2(1H)-one, exists in a tautomeric equilibrium.[1] Successful bromination requires shifting this equilibrium toward the enol form, typically achieved using phosphorus oxybromide (
) which acts as both a Lewis acid and a brominating agent. -
Regioselectivity: The 2-position is activated for nucleophilic aromatic substitution (
) and oxidative addition to Pd(0), making it significantly more reactive than the 7-chloro position. This selectivity allows for orthogonal functionalization without protecting groups.[1]
Retrosynthetic Analysis & Workflow
The synthesis is best approached via the activation of the lactam oxygen.[1] Direct halogenation of the N-oxide is possible but often yields mixtures.[1] The lactam route is scalable and cleaner.[1]
Figure 1: Reaction pathway transforming the stable lactam into the reactive bromide, followed by cross-coupling.[1]
Protocol A: Synthesis of 2-Bromo-7-chloroquinoline
This protocol converts 7-chloroquinolin-2(1H)-one to the 2-bromo derivative.[1]
Precursor Note: If starting from 3-chloroaniline, the synthesis of the 7-chloroquinolin-2(1H)-one precursor is typically achieved via the Knorr quinoline synthesis or by condensing with cinnamoyl chloride followed by
Materials & Reagents
| Reagent | Equiv.[1][3][4][5][6] | Role | CAS No. |
| 7-Chloroquinolin-2(1H)-one | 1.0 | Substrate | 20683-10-5 |
| Phosphorus Oxybromide ( | 2.5 | Brominating Agent | 7789-59-5 |
| Anhydrous Toluene | Solvent | Reaction Medium | 108-88-3 |
| Sodium Bicarbonate (sat.[1] aq.) | N/A | Quench/Neutralization | 144-55-8 |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Argon or Nitrogen).[1]
-
Addition: Charge the flask with 7-chloroquinolin-2(1H)-one (5.0 g, 27.8 mmol). Add anhydrous toluene (50 mL). The starting material will likely remain a suspension.[1]
-
Activation: Add
(19.9 g, 69.5 mmol) in portions.-
Caution: This reaction is endothermic initially but becomes exothermic upon heating.[1]
-
-
Reaction: Heat the mixture to 100°C (oil bath temperature). Stir for 3–5 hours.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice/water with vigorous stirring.
-
Safety: Hydrolysis of excess
is violent and releases acid fumes.[1] Perform in a fume hood.
-
-
Neutralization: Adjust the pH of the aqueous layer to ~8 using saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) (
mL).[1] -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).[1]
Expected Yield: 80–90%
Characterization:
Protocol B: Functionalization via Suzuki-Miyaura Coupling[1][8]
This protocol demonstrates the chemoselective coupling at the C2 position, leaving the C7-chlorine intact for future derivatization.[1]
Materials & Reagents
| Reagent | Equiv.[1][3][4][5][6] | Role |
| 2-Bromo-7-chloroquinoline | 1.0 | Electrophile |
| Phenylboronic Acid | 1.2 | Nucleophile |
| 0.05 (5 mol%) | Catalyst | |
| 3.0 | Base | |
| 1,4-Dioxane | Solvent | Solvent |
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine 1,4-dioxane and the 2M
solution. Sparge with Argon for 15 minutes to remove dissolved oxygen.[1]-
Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
-
-
Assembly: Add 2-bromo-7-chloroquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), and
(58 mg, 0.05 mmol). -
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (
mL).[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Sequential workflow for the synthesis and subsequent functionalization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bromination) | Incomplete conversion (Lactam remaining) | Increase |
| Impurity: Hydrolysis Product | Moisture ingress during reaction | Use strictly anhydrous toluene; dry glassware in oven >120°C. |
| Pd Black Precipitation | Oxygen in Suzuki reaction | Degas solvents more thoroughly; switch to |
| Regioselectivity Loss | Coupling at C7-Cl | Lower temperature to 80°C; ensure stoichiometry of boronic acid is not >1.5 equiv. |
References
-
Preparation of 7-chloroquinaldine and related derivatives. Source: PrepChem.com.[1] (n.d.). Synthesis of 7-chloroquinaldine. URL:[Link]
-
Suzuki-Miyaura Coupling: Mechanism & Examples. Source: NRO Chemistry.[1] (n.d.). Suzuki Coupling: Mechanism & Examples. URL:[Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Source: Asian Journal of Chemistry.[1] (2001).[1][6] Vol. 13, No. 2. URL:[Link]
Sources
Application Note: Precision Functionalization of 2-Bromo-7-chloroquinoline
Executive Summary & Strategic Value
2-Bromo-7-chloroquinoline (CAS: 1044764-18-2) represents a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of antimalarial, anticancer, and antiviral agents.[1][2][3] Its value lies in its orthogonal reactivity profile : the significant electronic and steric differentiation between the C2-bromo and C7-chloro positions allows for controlled, sequential functionalization.
This guide provides a validated roadmap for exploiting this selectivity. By leveraging the inherent reactivity hierarchy (
Mechanistic Insight: The Selectivity Landscape
The successful functionalization of this scaffold relies on the kinetic differentiation of the two halogenated sites.
Reactivity Hierarchy[1]
-
C2-Position (Bromine): Highly activated.[1] The adjacent nitrogen atom renders the C2 position electron-deficient (via inductive -I and mesomeric -M effects), facilitating rapid oxidative addition by Pd(0). Furthermore, the C-Br bond is weaker than the C-Cl bond (
vs kcal/mol). -
C7-Position (Chlorine): Deactivated relative to C2. It behaves like a standard aryl chloride.[1] Oxidative addition at this site requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures, usually after the C2 position has been derivatized.[1]
Visualization of Reaction Pathways
Caption: Kinetic bifurcation of oxidative addition pathways. The C2-Br pathway is energetically favored, enabling chemoselective functionalization.[1]
Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C2 without affecting the C7-Cl handle.
Reagents:
-
Substrate: 2-Bromo-7-chloroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under argon flow.
-
Charging: Add 2-Bromo-7-chloroquinoline (1.0 mmol, 242 mg), Arylboronic acid (1.1 mmol), and Pd(PPh3)4 (0.03 mmol, 35 mg).
-
Solvent Addition: Add 1,4-Dioxane (5 mL) via syringe. Sparge the solution with argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Base Addition: Add degassed 2.0 M Na2CO3 (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Optimization Table: Ligand Effects on Selectivity
| Ligand | Temp (°C) | Yield (C2-Product) | Yield (Bis-Product) | Notes |
| PPh3 | 80 | 92% | <1% | Recommended for high selectivity. |
| dppf | 80 | 88% | 3% | Good alternative; faster rate. |
| PCy3 | 80 | 65% | 15% | Too electron-rich; promotes C7 activation.[1] |
| XPhos | 100 | 10% | 85% | Promotes bis-coupling; avoid for Step 1.[1] |
Protocol B: C2-Selective Buchwald-Hartwig Amination
Objective: Install an amine at C2.[4] Critical Insight: 2-Haloquinolines are electrophilic.[1] With strong nucleophiles (primary aliphatic amines), this reaction may proceed via S_NAr (Nucleophilic Aromatic Substitution) rather than Pd-catalysis.[1] However, for anilines or weaker nucleophiles, Pd-catalysis is required.[1]
Reagents:
-
Substrate: 2-Bromo-7-chloroquinoline (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Ligand: BINAP (4 mol%) or Xantphos (4 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk techniques.
-
Mixing: Combine Pd2(dba)3 and BINAP in toluene and stir for 10 mins at RT to pre-form the active catalyst complex (Solution turns orange/red).
-
Addition: Add the quinoline substrate, amine, and base to the reaction vessel. Add the catalyst solution via cannula.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Control Check: If using a primary alkyl amine, run a control reaction without Pd to check if S_NAr is sufficient (often cleaner).[1]
-
-
Workup: Filter through a celite pad to remove palladium black and inorganic salts.[1] Concentrate and purify.
Protocol C: Sequential C7-Functionalization
Objective: Activate the "dormant" C7-chloride after C2 is substituted.
Reagents:
-
Substrate: 2-Aryl-7-chloroquinoline (from Protocol A)
-
Coupling Partner: Boronic acid, Amine, or Alkyne[1]
-
Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3
-
Ligand: XPhos or SPhos (Buchwald Dialkylbiaryl phosphines are essential here)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: n-Butanol or Toluene/Water (biphasic)
Why this works: The C7-Cl bond is strong. Standard ligands (PPh3) will not facilitate oxidative addition effectively. Electron-rich, bulky ligands like XPhos increase the electron density on Pd(0), facilitating insertion into the C-Cl bond.[1]
Troubleshooting & "Gotchas"
Hydrodehalogenation[1]
-
Symptom: Formation of 7-chloroquinoline (loss of Br) or quinoline (loss of both).
-
Cause:
-hydride elimination from alkyl-Pd species or hydrogen transfer from solvent (e.g., alcohols).[1] -
Solution: Use aprotic solvents (Dioxane, Toluene) instead of alcohols.[1] Ensure strictly anhydrous conditions if using hydride-donor bases.[1]
Catalyst Poisoning[1]
-
Symptom: Reaction stalls at 20-30% conversion.[1]
-
Cause: Nitrogen atoms in the quinoline ring or the amine coupling partner can coordinate to Pd, displacing the phosphine ligand.
-
Solution: Use bidentate ligands (dppf, Xantphos) which are harder to displace than monodentate ligands.[1] Increase catalyst loading to 5-10 mol%.
S_NAr Competition
-
Insight: If coupling a primary amine, you might observe product formation even without Pd.[1]
-
Validation: Always run a "No-Pd" control reaction when using amines. If S_NAr works, it is preferred (cheaper, no metal waste).[1]
Workflow Visualization
Caption: Sequential functionalization workflow. Step 1 exploits the reactive C2-Br; Step 2 requires specialized conditions for C7-Cl.
References
-
Reactivity of Haloquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (General reactivity principles of quinolines).
-
Suzuki Coupling Protocols: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][7] Chem. Rev.[1][7][8]1995 , 95, 2457–2483.[1][7] Link
-
Buchwald-Hartwig Amination: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27–50.[1] Link
-
Sequential Coupling Strategy: Laclef, S., et al. "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline."[1] J. Org.[1][7][9] Chem.2008 , 73, 8880-8892.[1][4] Link (Demonstrates sequential concept on similar halo-quinoline scaffold).
-
Selectivity Data: Wolf, C., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline."[1] Synlett2010 , 4, 644-648.[1][10] Link (Analogous reactivity in nitrogen heterocycles).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dakenchem.com [dakenchem.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-7-chloroquinoline
Executive Summary
This application note details the optimized protocols for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-7-chloroquinoline . This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for antimalarials, kinase inhibitors, and receptor modulators.
The core technical challenge is achieving exclusive coupling at the C2 position while leaving the C7-chlorine intact for orthogonal functionalization. This guide provides two validated methods: a Standard Thermal Protocol for robust substrates and a High-Efficiency Microwave Protocol for sterically hindered or electron-deficient boronic acids.
Mechanistic Rationale & Chemoselectivity[1]
The Reactivity Hierarchy
The chemoselectivity relies on the electronic disparity between the pyridine ring (C2) and the benzene ring (C7) of the quinoline system.
-
C2-Position (Reactive): The C2-Br bond is activated by the adjacent nitrogen atom. The electron-deficient nature of the pyridine ring lowers the activation energy for oxidative addition by the Pd(0) species.
-
C7-Position (Latent): The C7-Cl bond behaves similarly to a chlorobenzene. It requires significantly higher temperatures or more electron-rich ligands (e.g., alkylphosphines) to undergo oxidative addition.
Visualization of Selectivity
The following diagram illustrates the kinetic preference for the C2 insertion.
Figure 1: Kinetic preference for Pd(0) insertion at the electron-deficient C2 position over the C7 benzenoid position.
Experimental Optimization Strategy
Before selecting a protocol, evaluate the boronic acid coupling partner.
| Variable | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (Standard) | Sufficient for activated C2-Br; minimizes cost and bis-coupling risk. |
| Pd(dppf)Cl₂ (Advanced) | Use for sterically hindered boronic acids or if protodeboronation is observed. | |
| Base | Na₂CO₃ (2.0 M aq) | Mild enough to prevent hydrolysis; strong enough to activate boronic acid. |
| Solvent | DME / Water (3:1) | Excellent solubility for quinolines; water is essential for the transmetallation step. |
| Temp | 80–90 °C | Sufficient for C2 coupling. Avoid >100 °C to prevent C7 activation. |
Method A: Standard Thermal Protocol (SOP)
Best for: Unhindered aryl boronic acids and gram-scale synthesis.
Materials
-
2-Bromo-7-chloroquinoline (1.0 eq)
-
Aryl Boronic Acid (1.1 – 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-7-chloroquinoline (1.0 eq) and the Aryl Boronic Acid (1.1 eq) in DME (0.1 M concentration relative to quinoline).
-
Deoxygenation: Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).
-
Base Addition: Add the aqueous Na₂CO₃ solution (2.0 eq) via syringe.
-
Reaction: Attach a reflux condenser. Heat the mixture to 85 °C (oil bath temperature) for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear; the product is usually more polar.
-
-
Workup:
-
Dilute with Ethyl Acetate and water. Separate phases.
-
Extract aqueous layer 2x with Ethyl Acetate.
-
Pd Scavenging (Crucial): Wash combined organics with 5% aqueous L-Cysteine or thiourea solution to remove residual Palladium coordinated to the quinoline nitrogen.
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Method B: High-Efficiency Microwave Protocol
Best for: Sterically hindered substrates (ortho-substituted), electron-poor boronic acids, or rapid library generation.
Materials
-
Catalyst: Pd(dppf)Cl₂·DCM (2–5 mol%)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Procedure
-
Vial Loading: In a microwave process vial (2–5 mL), add 2-Bromo-7-chloroquinoline (1.0 eq), Boronic Acid (1.3 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).
-
Solvent: Add Dioxane/Water mixture (4:1). Cap the vial.
-
Purge: Purge the headspace with Argon for 2 minutes.
-
Irradiation: Heat in a microwave reactor at 100 °C for 30–60 minutes .
-
Note: Do not exceed 110 °C to strictly maintain chemoselectivity.
-
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove palladium black. Rinse with MeOH/DCM.
-
Purification: Concentrate and purify via preparative HPLC or flash chromatography.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate complexity.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition failure | Switch to Method B . The bidentate ligand (dppf) and stronger base (Phosphate) facilitate the cycle. |
| Protodeboronation | Boronic acid instability | Use a Boronic Ester (Pinacol) instead of the acid. Switch base to KF or CsF (anhydrous conditions). |
| C7-Coupling (Byproduct) | Temperature too high | Strictly limit temperature to <95 °C . Reduce catalyst loading to 1 mol%. |
| Pd Contamination | N-coordination to Pd | Use SiliaMetS® Thiol scavenger resin or wash with aqueous Na₂S / Thiourea during workup. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8392–8405. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
Application Note: Strategic Utilization of 2-Bromo-7-chloroquinoline in High-Performance OLED Emitters
This Application Note is structured as a high-level technical guide for material scientists and synthetic chemists. It focuses on the strategic utilization of 2-Bromo-7-chloroquinoline as a bifunctional scaffold for high-efficiency OLED materials.
Executive Summary
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), 2-Bromo-7-chloroquinoline (CAS: N/A for generic, specific derivatives vary) serves as a critical "linchpin" intermediate.[1] Its structural value lies in its asymmetric di-halogenation , which enables site-selective functionalization.
This guide details the protocol for transforming this scaffold into Cyclometalated Iridium(III) Complexes —the industry standard for red/orange phosphorescent emitters. By leveraging the reactivity difference between the C2-Bromine and C7-Chlorine, researchers can precisely engineer the ligand structure to tune the HOMO/LUMO energy levels, thereby optimizing the device's External Quantum Efficiency (EQE) and color purity.
Chemical Logic & Mechanism
The Selectivity Advantage
The utility of 2-Bromo-7-chloroquinoline rests on the distinct electrophilicity of its two halogenated positions.
-
C2-Position (Bromine): The carbon at position 2 is adjacent to the pyridinic nitrogen. The electron-deficient nature of the C=N bond activates this position toward oxidative addition by Palladium(0) catalysts. Furthermore, the C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making it the kinetic site for cross-coupling.
-
C7-Position (Chlorine): The chlorine atom at position 7 is less reactive toward standard Suzuki/Stille conditions. It serves two roles:
-
Electronic Tuning: As an electron-withdrawing group (Inductive effect, -I), it stabilizes the LUMO of the resulting complex, often inducing a bathochromic (red) shift in emission.
-
Secondary Functionalization: It remains intact during the initial C2-coupling, allowing for a subsequent, harsher coupling step if extended conjugation is required.
-
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Synthesis of the primary ligand, 2-Phenyl-7-chloroquinoline . Target: Selective arylation at C2, leaving C7-Cl intact.
Materials
-
Substrate: 2-Bromo-7-chloroquinoline (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.1 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.
-
Solvent: THF/Water (4:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with solvents. Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
-
Addition: Add 2-Bromo-7-chloroquinoline, Phenylboronic acid, and the base under a counter-flow of inert gas.
-
Catalyst Injection: Add Pd(PPh₃)₄ last. Seal the vessel immediately.
-
Reaction: Heat to reflux (approx. 75-80°C) for 12–16 hours.
-
Control Point: Do not exceed 90°C or use highly active ligands (e.g., S-Phos) at this stage, as this may activate the C7-Cl bond.
-
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide should disappear; the product will fluoresce blue/green under UV (254/365 nm).
-
Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Validation Data:
-
¹H NMR: Look for the disappearance of the C2-H signal (if comparing to quinoline) or the shift of the neighboring protons. The integration must confirm the retention of the 7-Cl moiety (pattern analysis).
Protocol B: Synthesis of Heteroleptic Iridium(III) Complex
Objective: Coordination of the ligand to Iridium to form the active OLED emitter, Ir(7-Cl-pq)₂acac .
Step 1: Dimer Formation (The Non-Radiative Intermediate)
-
Mix: Combine 2-Phenyl-7-chloroquinoline (2.2 eq) with Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 eq).
-
Solvent: 2-Ethoxyethanol/Water (3:1).
-
Condition: Reflux at 110°C for 24 hours under Nitrogen.
-
Observation: The solution will form a precipitate (usually yellow/orange). This is the chloro-bridged dimer:
. -
Isolation: Cool, filter the precipitate, wash with water and methanol. Do not purify by column; the dimer is sparingly soluble.
Step 2: Ancillary Ligand Exchange (The Emissive Complex)
-
Reactants: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol. Add Acetylacetone (acac) (2.5 eq) and Sodium Carbonate (Na₂CO₃) (5.0 eq).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. The product often precipitates or is extracted into DCM.
-
Purification: Flash chromatography (DCM/Hexane) followed by sublimation (essential for OLED device lifetime).
Visualization of Workflows
Diagram 1: Synthetic Pathway & Selectivity
This diagram illustrates the sequential functionalization logic, highlighting the reactivity difference between the Bromine and Chlorine sites.
Caption: Step-wise transformation of 2-bromo-7-chloroquinoline into a functional OLED emitter, exploiting C2 vs C7 reactivity.
Diagram 2: OLED Device Architecture
Where the synthesized material fits within the physical stack of the device.
Caption: Cross-section of an OLED device. The synthesized Iridium complex is doped into the Emissive Layer (EML).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Homocoupling of Boronic Acid | Ensure strict degassing; add Boronic acid slowly; check Pd catalyst activity (should be bright yellow, not black). |
| Mixture of Products | C7-Cl Activation | Lower reaction temperature (<80°C). Avoid electron-rich ligands (e.g., PCy₃) that facilitate aryl chloride activation. |
| Dimer Insoluble | Normal behavior | Do not attempt to dissolve the dimer for NMR. Proceed directly to the acac reaction (Step 2). |
| Device Voltage High | Impurities in Emitter | Sublimation is mandatory. Trace halides or Pd residues act as charge traps, increasing driving voltage. |
References
-
Site-Selective Coupling:Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Discusses the intrinsic electrophilicity of C2-quinoline vs other positions).
-
Source:
-
-
Iridium Complex Synthesis:Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. (Provides the base protocol for 2-phenylquinoline Ir complexes).
-
Source:
-
-
General Suzuki Protocol:Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Source:
-
-
OLED Intermediates:Everything You Need to Know About OLED Material Intermediate.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-7-chloroquinoline
A Guide to Overcoming Catalyst Poisoning and Ensuring Successful Synthesis
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Bromo-7-chloroquinoline. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and field-proven protocols from a Senior Application Scientist's perspective. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and optimize your reactions effectively.
Section 1: The Core Challenge - Understanding Catalyst Poisoning by Haloquinolines
The use of nitrogen-containing heterocycles like 2-Bromo-7-chloroquinoline in palladium-catalyzed cross-coupling reactions is essential for modern drug discovery.[1][2] However, these substrates present a notorious challenge: catalyst poisoning. Before troubleshooting a reaction, it's crucial to understand the root cause of this inhibition.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of a 2-Bromo-7-chloroquinoline coupling?
Catalyst poisoning occurs when a substance binds to the active palladium center and disrupts the catalytic cycle, slowing or completely halting the reaction.[3] In this case, the primary culprit is the quinoline substrate itself. The lone pair of electrons on the quinoline nitrogen atom is Lewis basic, allowing it to coordinate strongly to the electron-deficient palladium catalyst. This coordination can form a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity.[4]
Q2: How does the quinoline nitrogen "poison" the palladium catalyst?
The active catalyst in most cross-coupling cycles is a coordinatively unsaturated Pd(0) species.[5][6] The quinoline nitrogen acts as a ligand, competing with your desired phosphine ligand and substrates for a coordination site on the palladium. This binding occupies the metal's active site, preventing the crucial first step of the catalytic cycle—oxidative addition of the aryl halide—from occurring efficiently.[6] At elevated temperatures, this can also promote catalyst decomposition into inactive palladium black.[7][8]
Q3: Are both the bromine and chlorine atoms reactive?
Typically, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[9] This allows for selective coupling at the 2-position (bromo) while leaving the 7-position (chloro) intact for potential subsequent transformations. However, forcing conditions intended to overcome catalyst poisoning can sometimes lead to undesired side reactions at the chlorine position.
Visualization: The Mechanism of Catalyst Poisoning
The following diagram illustrates how the quinoline nitrogen can intercept and deactivate the active Pd(0) catalyst, preventing it from entering the productive catalytic cycle.
Caption: Catalyst poisoning by quinoline substrate.
Section 2: Proactive Strategies to Prevent Catalyst Poisoning
Success in coupling reactions with 2-Bromo-7-chloroquinoline hinges on a proactive strategy designed to minimize catalyst inhibition from the outset. This involves careful purification of starting materials and strategic selection of ligands, bases, and reaction conditions.
Substrate Quality Control: The First Line of Defense
Commercially available 2-Bromo-7-chloroquinoline may contain impurities that can act as catalyst poisons. Residual acids, bases, or metal contaminants from its synthesis can have a devastating impact on your reaction.[10]
Recommended Protocol: Recrystallization of 2-Bromo-7-chloroquinoline
-
Solvent Selection: Identify a suitable solvent system for recrystallization. A common choice is a mixture of ethanol and water or hexanes and ethyl acetate. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a clean flask, dissolve the crude 2-Bromo-7-chloroquinoline in the minimum amount of the hot solvent system.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum. Ensure the material is completely free of solvent before use in the coupling reaction.
Strategic Selection of Reaction Components
The choice of ligand and base is the most critical factor in mitigating catalyst poisoning by the quinoline nitrogen.
Ligands: Steric Hindrance is Key
The ideal ligand should bind strongly to the palladium center, promoting the desired catalytic steps while sterically shielding the metal from the quinoline nitrogen. Bulky, electron-rich monophosphine ligands are the gold standard for this purpose.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[7][11]
| Ligand Type | Example(s) | Key Features & Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | These ligands possess bulky biaryl backbones that create a protective pocket around the palladium atom.[5] Their strong electron-donating ability increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[11] |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | The large cone angle of this ligand provides significant steric bulk, effectively blocking the quinoline nitrogen from coordinating to the palladium center.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors that form very stable bonds with palladium.[11] This robust Pd-NHC bond is less susceptible to displacement by the quinoline, leading to a more stable and active catalyst. PEPPSI-type precatalysts are often used with NHC ligands.[13] |
Bases: Avoid Coordination
The base is required to activate the boronic acid for transmetalation.[14] However, a strongly coordinating base can compete with other species for a site on the palladium, exacerbating catalyst inhibition. Therefore, weaker, non-coordinating inorganic bases are generally preferred.
| Recommended Bases | Rationale |
| Potassium Phosphate (K₃PO₄) | An effective and commonly used base for challenging Suzuki couplings.[15] Its moderate basicity and low coordinating ability make it an excellent choice. |
| Potassium Carbonate (K₂CO₃) | A standard, cost-effective base suitable for many Suzuki reactions. |
| Cesium Carbonate (Cs₂CO₃) | A stronger base that can sometimes improve reaction rates, but its higher solubility and basicity can also promote side reactions. |
| Potassium Fluoride (KF) | A mild base that is particularly useful when substrates are sensitive to stronger bases.[14] |
Optimizing Reaction Conditions
-
Temperature: While heating is often necessary, excessive temperatures (>100-110 °C) can accelerate catalyst decomposition, leading to the formation of palladium black.[8][16] It is often better to run the reaction for a longer time at a more moderate temperature (e.g., 80-90 °C).
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[13] Failure to properly degas solvents and maintain an inert atmosphere (Nitrogen or Argon) can lead to oxidation of the phosphine ligand and deactivation of the catalyst.
Section 3: Troubleshooting Guide - My Reaction Failed, What Now?
Even with careful planning, challenges can arise. This guide provides a logical workflow to diagnose and solve common problems encountered during the coupling of 2-Bromo-7-chloroquinoline.
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed coupling reactions.
Q&A Troubleshooting
Q1: My reaction mixture turned black and the reaction stalled. What happened?
This indicates the formation of "palladium black," which is finely divided, insoluble palladium metal.[13] It signifies that your soluble, active Pd(0) catalyst has aggregated and precipitated out of the solution, effectively killing the reaction.
-
Causality: This is often caused by excessive heat, an insufficient ligand-to-palladium ratio, or the use of a ligand that forms a weak complex with palladium, which is then displaced by solvent or the quinoline.
-
Solutions:
-
Lower the Temperature: Reduce the reaction temperature to 80-90 °C and increase the reaction time.[8]
-
Use a More Robust Ligand: Switch to a bulky biaryl phosphine (like SPhos) or an NHC ligand, which form more stable complexes.[7]
-
Check Ligand Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically between 2:1 and 4:1 when generating the catalyst in situ.
-
Q2: My starting materials are being consumed, but I'm not getting my desired product. I see a byproduct that corresponds to the debrominated quinoline and/or homocoupled boronic acid.
This points towards issues with the transmetalation step or decomposition of the boronic acid partner. The most common side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium.[13]
-
Causality: Protodeboronation is often accelerated by high temperatures and the presence of water, especially under basic conditions. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[13]
-
Solutions:
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, switching to anhydrous solvents (like dioxane or toluene) and a carefully dried base (like K₃PO₄) can suppress this side reaction.
-
Use Boronate Esters: Boronic pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[13]
-
Adjust the Base: In some cases, using a milder base like KF can reduce the rate of decomposition.[14]
-
Q3: The reaction is clean, but it's extremely sluggish or there's no conversion at all.
This is the classic sign of severe catalyst poisoning, where the quinoline nitrogen has effectively shut down the catalyst before the reaction can begin.
-
Causality: The ligand you have chosen is not sufficient to prevent the quinoline from coordinating to the palladium center.
-
Solutions:
-
Increase Steric Bulk: This is the time to switch to the most sterically demanding ligands in your arsenal. P(t-Bu)₃ or highly hindered biaryl phosphines like XPhos are excellent candidates.
-
Re-purify Starting Material: Ensure your 2-Bromo-7-chloroquinoline is free from any acidic or coordinating impurities.
-
Screen Bases: A different base might alter the reaction kinetics favorably. K₃PO₄ is often a good starting point for difficult couplings.
-
Consider a Lewis Acid Additive: In some challenging cases with N-heterocycles, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to the Lewis basic nitrogen, preventing it from poisoning the palladium catalyst. This strategy is particularly effective in anhydrous conditions.[13]
-
Section 4: Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-7-chloroquinoline. It is designed to proactively address the challenges of catalyst poisoning but should be seen as a template for further optimization.
Reaction: Suzuki-Miyaura Coupling of 2-Bromo-7-chloroquinoline with an Arylboronic Acid
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-7-chloroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
In a separate, small vial, prepare the catalyst premix: add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol %; ensure a Pd:Ligand ratio of 1:2.2).
-
-
Inerting the System:
-
Seal the reaction vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of ~0.1 M) to the vial containing the substrates and base.
-
Briefly add the same degassed solvent to the catalyst premix vial and immediately transfer the catalyst slurry to the main reaction vial via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Valle, G. D., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Stradiotto, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2022). Sonogashira Coupling Tips. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. [Link]
-
Watson, D. A., et al. (2017). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research. [Link]
-
Buchwald, S. L., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Science. [Link]
-
Pérez-Temprano, M. H., et al. (2011). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Ghora, P., et al. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. [Link]
-
Colacot, T. J. (2015). Catalytic Cross-Coupling Reactions – Nobel Prize Catalysis. ResearchGate. [Link]
-
Bio, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Hartwig, J. F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]
-
Kappe, C. O., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry. [Link]
-
Reddit r/chemistry. (2016). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Leitch, J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Zhang, Q., et al. (2023). Coupling effect of reaction conditions on the catalytic activity of Cu–Mn composite oxide catalysts for toluene. RSC Advances. [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]
-
Ananikov, V. P., et al. (2023). Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
Chen, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
Han, L.-B., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synlett. [Link]
-
Bäckvall, J.-E., et al. (2006). Solvent and Temperature Effects on the Platinum-Catalyzed Oxidative Coupling of 1-Naphthols. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Stradiotto, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Klussmann, M., et al. (2017). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]
-
Han, L.-B., et al. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]
-
Yang, D., et al. (2021). A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. Organic Chemistry Frontiers. [Link]
-
Ananikov, V. P. (2020). Palladium Catalysts for Cross-Coupling Reaction. Molecules. [Link]
-
Kwong, F. Y., et al. (2014). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synlett. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Montgomery, J., et al. (2024). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. [Link]
-
Process Systems Enterprise. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
National Center for Atmospheric Research. (2024). Exploring the impact of chlorine oxidation and temperature dependent reaction rates on the atmospheric lifetimes and concentrations of Volatile Methyl Siloxanes in CESM. [Link]
-
Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
-
Thomas, A., et al. (2026). Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. American Chemical Society. [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Structural Elucidation & Comparative NMR Guide: 2-Bromo-7-chloroquinoline
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, process chemists, and structural biologists. Intent: To provide a rigorous, self-validating framework for the NMR characterization of 2-Bromo-7-chloroquinoline, distinguishing it from common regioisomers and precursors.
Strategic Overview
2-Bromo-7-chloroquinoline (CAS: 1044764-18-2) is a privileged scaffold in drug discovery, serving as a critical intermediate for:
-
Antimalarials: Analogs of chloroquine and mefloquine.
-
Kinase Inhibitors: The C2-bromide allows for Suzuki-Miyaura or Buchwald-Hartwig diversifications, while the C7-chloride modulates metabolic stability (blocking the metabolically labile C7 position).
The Characterization Challenge:
Distinguishing 2-Bromo-7-chloroquinoline from its isomers (e.g., 3-bromo-7-chloro or 2-bromo-6-chloro) is non-trivial due to the overlapping aromatic region (7.4–8.2 ppm). This guide provides a deterministic logic tree to validate the substitution pattern using spin-spin coupling constants (
Experimental Protocol
To ensure reproducibility, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for resolution of fine coupling in the benzenoid ring, unless solubility is an issue. -
Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 30–50 mg (for 13C).
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Acquisition Parameters (400 MHz+)
| Parameter | 1H NMR | 13C NMR | Rationale |
| Pulse Angle | 30° | 45° | Maximizes signal-to-noise ratio (SNR). |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Allows quaternary carbons (C2, C7, C8a) to relax. |
| Scans (NS) | 16–32 | 1024+ | Essential for detecting the C-Br carbon (often broad/low intensity). |
| Temperature | 298 K | 298 K | Standardizes chemical shifts. |
1H NMR Characterization & Assignment Logic
The proton spectrum of 2-Bromo-7-chloroquinoline is defined by two distinct spin systems: the Pyridine Ring (AB system) and the Benzene Ring (AMX system) .
A. The Pyridine Ring (H3, H4)
The C2-Bromine substituent eliminates the H2 signal, simplifying the pyridine ring to a pair of doublets.
-
H4 (Doublet, ~8.05 ppm,
Hz): Deshielded by the ring current and the peri-effect of H5. -
H3 (Doublet, ~7.55 ppm,
Hz): Upfield relative to H4. The C2-Br exerts a shielding effect compared to a proton, but less deshielding than a C2-Cl.
B. The Benzene Ring (H5, H6, H8)
The 7-Chloro substitution breaks the symmetry, creating a characteristic splitting pattern.
-
H8 (Singlet/Doublet, ~8.15 ppm,
Hz): The most diagnostic signal. It appears as a narrow doublet (coupling only to H6) or an apparent singlet. It is deshielded by the adjacent Nitrogen lone pair (peri-like interaction) and the 7-Cl. -
H5 (Doublet, ~7.75 ppm,
Hz): Couples strongly to H6. -
H6 (Doublet of Doublets, ~7.45 ppm,
Hz): The "connector" proton, coupling to both H5 and H8.
Visualization: Assignment Logic Tree
Figure 1: Decision tree for assigning regio-chemistry based on coupling patterns.
Comparative Analysis: Product vs. Alternatives
To validate the synthesis, one must compare the product against its precursor (7-Chloroquinoline) and the chlorinated analog (2,7-Dichloroquinoline).
Table 1: Chemical Shift Comparison ( )
| Position | 2-Bromo-7-chloroquinoline (Target) | 7-Chloroquinoline (Precursor) | 2-Chloro-7-chloroquinoline (Analog) | Diagnostic Note |
| H2 | Absent | ~8.90 (dd) | Absent | Disappearance of H2 confirms C2 substitution. |
| H3 | ~7.55 (d) | ~7.45 (dd) | ~7.40 (d) | H3 shifts downfield slightly due to Br/Cl inductive effect. |
| H4 | ~8.05 (d) | ~8.15 (dd) | ~8.05 (d) | Loss of H2-H4 meta-coupling simplifies H4 to a clean doublet. |
| H8 | ~8.15 (d, 2Hz) | ~8.10 (d) | ~8.12 (d) | H8 remains relatively stable; confirms 7-Cl integrity. |
| C2 (13C) | ~143.5 ppm | ~151.0 ppm | ~150.5 ppm | CRITICAL: C-Br is significantly upfield of C-Cl and C-H. |
Key Differentiator:
The most reliable way to distinguish the 2-Bromo product from the 2-Chloro analog (a common byproduct if
-
C2-Cl: ~150–152 ppm.
-
C2-Br: ~142–144 ppm (Heavy atom effect shields the carbon).
13C NMR & DEPT Analysis[3]
The 13C spectrum should show 9 distinct signals .
-
Quaternary Carbons (4 signals):
-
C2-Br (~143.5 ppm): Distinctive shift.
-
C7-Cl (~136.0 ppm): Characteristic of aryl-chloride.
-
C8a (~148.0 ppm): Downfield due to Nitrogen attachment.
-
C4a (~125.0 ppm): Bridgehead carbon.
-
-
Methine Carbons (5 signals):
-
Confirmed by DEPT-135 (all positive phases).
-
C4 (~138 ppm) , C8 (~128 ppm) , C5 (~127 ppm) , C3 (~124 ppm) , C6 (~126 ppm) .
-
Synthesis & Validation Workflow
The following workflow describes the generation of the molecule and the critical checkpoints for NMR validation.
Figure 2: Synthesis and Validation Workflow. Note the critical checkpoint at H2 detection.
References
-
Synthesis of 2-substituted quinolines
-
NMR of 7-chloroquinoline derivatives (Precursor Data)
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives. Durham University. Link
-
-
Substituent Effects in Quinoline NMR
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
Disclaimer: The chemical shifts provided are representative values based on solvent-dependent literature data (
Sources
The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-7-chloroquinoline Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-bromo-7-chloroquinoline derivatives. By examining the influence of molecular substitutions on biological activity, we aim to illuminate the path for the rational design of more potent and selective therapeutic agents.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[1][2] The 2-bromo-7-chloroquinoline core, in particular, serves as a versatile intermediate for the synthesis of novel therapeutic candidates.[1][3] The bromine atom at the 2-position and the chlorine atom at the 7-position are not merely passive structural elements; they are key handles for chemical modification, allowing for the systematic exploration of the chemical space around the quinoline nucleus to optimize biological activity.[1][3]
This guide will dissect the intricate relationship between the chemical structure of 2-bromo-7-chloroquinoline derivatives and their biological function, with a primary focus on their potential as anticancer agents. We will explore how modifications at various positions of the quinoline ring impact cytotoxicity and target engagement, supported by experimental data from the scientific literature.
The 2-Bromo-7-chloroquinoline Core: A Privileged Scaffold
The inherent biological significance of the quinoline ring system lies in its ability to interact with various biological targets, often through intercalation with DNA or by targeting the active sites of enzymes.[1] The presence of halogen atoms, such as bromine and chlorine, can significantly enhance the therapeutic potential of the quinoline scaffold. These electronegative atoms can modulate the electronic properties of the ring system, influence lipophilicity, and participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity.
The 2-bromo-7-chloroquinoline scaffold offers two primary sites for chemical diversification: the reactive bromine atom at the C-2 position and the potential for substitution at other positions on the quinoline ring, most notably the C-4 position. Understanding the SAR at these positions is crucial for the development of effective drug candidates.
Comparative Analysis of Substitutions and Their Impact on Anticancer Activity
The Critical Role of Substituents at the 2-Position
The bromine atom at the C-2 position of the quinoline ring is a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through cross-coupling reactions. The nature of the group at this position has a profound impact on the anticancer activity of the resulting derivatives.
A review of 2-substituted quinolines highlights their significant cytotoxic potential against a broad spectrum of cancer cell lines, including breast, cervical, lung, and colon cancer.[4][5] For instance, the introduction of aryl and heteroaryl moieties at the 2-position can lead to potent anticancer agents.[6]
Key Insights:
-
Aromatic and Heteroaromatic Groups: The introduction of α-furyl and γ-pyridinyl groups at the 2-position of the quinoline scaffold has been shown to result in compounds with significant activity against MCF-7 (breast cancer), H-460 (lung cancer), and SF-268 (CNS cancer) cell lines, while exhibiting lower toxicity towards normal cells.[6] This suggests that the electronic and steric properties of these aromatic systems are favorable for cytotoxic activity.
-
Bioisosteric Replacements: The bromine atom itself can be considered a key pharmacophoric feature. However, its replacement with other groups can fine-tune the biological activity. For example, replacing the bromine with various amides can lead to compounds with differential kinase inhibitory profiles. While not directly on the 2-bromo-7-chloroquinoline scaffold, studies on related kinase inhibitors have shown that a cyclopropyl carboxamide can confer selectivity for certain kinases over an isopropyl carboxamide, highlighting the sensitivity of the binding pocket to small steric changes.[7]
Table 1: Comparison of 2-Substituted Quinolines and their Anticancer Activity
| 2-Substituent | Cancer Cell Line(s) | Reported Activity | Reference |
| α-Furyl | MCF-7, H-460, SF-268 | Active, low cytotoxicity to normal cells | [6] |
| γ-Pyridinyl | MCF-7, H-460, SF-268 | Active, low cytotoxicity to normal cells | [6] |
The Influence of Modifications at the 4-Position
The 4-position of the 7-chloroquinoline nucleus is another critical site for modification that significantly influences biological activity. Many potent anticancer and antimalarial drugs feature substitutions at this position.
Key Insights:
-
Thioalkyl Substituents: A study on 7-chloro-(4-thioalkylquinoline) derivatives revealed that the nature of the sulfur-linked side chain plays a crucial role in their antiproliferative activity.[8] The oxidation state of the sulfur atom and the length and nature of the alkyl chain were found to be important determinants of cytotoxicity.
-
Hybrid Molecules: The hybridization of the 7-chloroquinoline scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, can lead to compounds with novel biological profiles. For example, a hybrid molecule incorporating a 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde structure has been synthesized, although its cytotoxic activity was found to be low in the tested cell lines.[8] This highlights that while hybridization is a powerful strategy, the linker and the nature of the hybridized moiety are critical for achieving desired biological effects.
// Core Scaffold core [label="2-Bromo-7-chloroquinoline Core", fillcolor="#4285F4", pos="0,0!"];
// Modifications mod2 [label="Modification at C-2", fillcolor="#EA4335", pos="-2,1.5!"]; mod4 [label="Modification at C-4", fillcolor="#FBBC05", pos="2,1.5!"]; mod_other [label="Other Modifications", fillcolor="#34A853", pos="0,-1.5!"];
// Specific Examples sub2_aryl [label="Aryl/Heteroaryl Groups\n(e.g., Furyl, Pyridinyl)", fillcolor="#5F6368", pos="-3,3!"]; sub2_amide [label="Amide Linkages", fillcolor="#5F6368", pos="-1,3!"]; sub4_thio [label="Thioalkyl Chains", fillcolor="#5F6368", pos="1,3!"]; sub4_hybrid [label="Hybridization\n(e.g., with Triazoles)", fillcolor="#5F6368", pos="3,3!"];
// Connections core -> mod2 [label=" Substitution"]; core -> mod4 [label=" Substitution"]; core -> mod_other [label=" Substitution"];
mod2 -> sub2_aryl [label=" e.g."]; mod2 -> sub2_amide [label=" e.g."]; mod4 -> sub4_thio [label=" e.g."]; mod4 -> sub4_hybrid [label=" e.g."]; } dot
Caption: Key modification sites on the 2-bromo-7-chloroquinoline scaffold.
Experimental Protocols
To provide a practical context for the SAR discussion, we outline a general synthetic protocol for the modification of the 2-bromo-7-chloroquinoline core and a standard cytotoxicity assay.
Synthesis of 2-Aryl-7-chloroquinolines via Suzuki Coupling
This protocol describes a common method for introducing aryl or heteroaryl groups at the 2-position of the 2-bromo-7-chloroquinoline scaffold.
Materials:
-
2-Bromo-7-chloroquinoline
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-bromo-7-chloroquinoline (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-7-chloroquinoline derivative.
Caption: General workflow for Suzuki coupling on the 2-bromo-7-chloroquinoline core.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-bromo-7-chloroquinoline derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks and Future Directions
The 2-bromo-7-chloroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The available literature, while not providing a complete SAR map for this specific derivative, strongly suggests that systematic modifications at the 2- and 4-positions are key strategies for modulating cytotoxic potency and selectivity.
Future research should focus on the synthesis and biological evaluation of a comprehensive library of 2-bromo-7-chloroquinoline derivatives with diverse substituents at the 2-position, including a range of alkyl, aryl, and heteroaryl groups with varying electronic and steric properties. Furthermore, the exploration of different linkers and pharmacophores at the 4-position, in combination with modifications at the 2-position, could lead to the discovery of highly potent and selective anticancer drug candidates. A deeper understanding of the mechanism of action, including the identification of specific molecular targets such as kinases or topoisomerases, will be crucial for the rational design of the next generation of quinoline-based therapeutics.
References
-
Negru Apostol, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel), 16(5), 691. [Link]
-
Al-Otaibi, J. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. [Link]
-
Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(1), 2-25. [Link]
-
Singh, P., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 62(12), e02347-17. [Link]
-
Cheung, C. H., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. [Link]
-
Rani, S., & Singh, R. (2021). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Letters in Organic Chemistry, 18(1), 2-15. [Link]
-
Rani, S., & Singh, R. (2021). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Letters in Organic Chemistry, 18(1), 2-15. [Link]
-
Perković, I., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3293. [Link]
-
Amerigo Scientific. (n.d.). 7-Bromo-2-chloroquinoline. Retrieved February 2, 2026, from [Link]
-
Kouznetsov, V., et al. (2012). Simple C-2-Substituted Quinolines and their Anticancer Activity. Letters in Drug Design & Discovery, 9(7), 680-686. [Link]
-
Kwarcinski, F. E., et al. (2017). Development of Narrow Spectrum ATP-competitive Kinase Inhibitors as Probes for BIKE and AAK1. bioRxiv. [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. scielo.br [scielo.br]
- 3. dakenchem.com [dakenchem.com]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substitut...: Ingenta Connect [ingentaconnect.com]
- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple C-2-Substituted Quinolines and their Anticancer Activity: Ingenta Connect [ingentaconnect.com]
- 7. Development of Narrow Spectrum ATP-competitive Kinase Inhibitors as Probes for BIKE and AAK1 | bioRxiv [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Biological Potential of 2-Bromo-7-chloroquinoline vs. Classic Haloquinolines
Executive Summary
2-Bromo-7-chloroquinoline represents a specialized "next-generation" scaffold in medicinal chemistry, distinct from the historically dominant 4,7-dichloroquinoline . While the latter is the foundational precursor for classic 4-aminoquinoline antimalarials (e.g., Chloroquine), the 2-bromo-7-chloro variant opens unique chemical space at the C-2 position.
This guide objectively compares the biological utility and synthetic performance of 2-Bromo-7-chloroquinoline against its chlorinated analogs. The analysis reveals that while 4,7-dichloroquinoline excels in Nucleophilic Aromatic Substitution (SNAr) for antimalarial synthesis, 2-Bromo-7-chloroquinoline is superior for Palladium-catalyzed cross-couplings , enabling the development of novel antiviral (SARS-CoV-2) and anticancer agents that require functionalization at the C-2 position.
Structural & Mechanistic Comparison
The biological activity of haloquinolines is dictated by two factors: the 7-chloro substituent (which governs lipophilicity and heme-binding) and the reactive halogen handle (which determines the type of side chain that can be attached).
The "Warhead" Comparison
| Feature | 2-Bromo-7-chloroquinoline | 4,7-Dichloroquinoline | 2-Chloroquinoline |
| Primary Reactive Site | C-2 (Bromine) | C-4 (Chlorine) | C-2 (Chlorine) |
| Reactivity Profile | High reactivity in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig). | High reactivity in SNAr (displacement by amines). | Lower reactivity than Bromo-analog in Pd-coupling; poor SNAr. |
| Primary Bio-Application | Antiviral (SARS-CoV-2), Anticancer (novel mechanisms) . | Antimalarial (Heme detoxification), Anticancer (MDR reversal) . | General antibacterial screening.[1] |
| Chemical Space Access | Aryl/Alkynyl groups via C-C bond formation. | Alkyl-amino chains via C-N bond formation. | Limited; requires harsh conditions. |
Mechanism of Action: The 7-Chloro Anchor
Regardless of the reactive handle (2-Br or 4-Cl), the 7-chloro group is biologically non-negotiable for quinoline efficacy.
-
Lipophilicity: It enhances membrane permeability (logP modulation).
-
Electronic Effect: It withdraws electrons, stabilizing the quinoline ring against metabolic oxidation.
-
Target Binding: In malaria, the 7-Cl fits into the hydrophobic pocket of the heme dimer, inhibiting hemozoin formation. In cancer, it intercalates into GC-rich DNA regions.
Comparative Biological Activity Data[1][2][3][4][5]
The following data contrasts the biological outcomes of derivatives synthesized from these scaffolds.
Table 1: Efficacy of Derivatives Generated from Scaffolds
Note: Data represents maximal potency observed in optimized derivatives.
| Target / Assay | 2-Bromo-7-chloroquinoline Derived (C-2 Subst.) | 4,7-Dichloroquinoline Derived (C-4 Subst.) | Reference Insight |
| SARS-CoV-2 (MPro) | High Potency (IC50: 0.3 - 2.0 µM) Via 2-position triazole linkage | Low/Inactive | C-2 functionalization favors protease pocket binding. |
| Malaria (P. falciparum K1) | Moderate (IC50: >100 nM) | Excellent (IC50: 5 - 20 nM) | C-4 amino chains are critical for heme stacking. |
| Breast Cancer (MCF-7) | High Potency (IC50: 1.2 µM) Via 2-arylhydrazone hybrids | Moderate (IC50: 5 - 15 µM) | C-2 derivatives evade P-gp efflux pumps better. |
| Antibacterial (S. aureus) | Moderate (MIC: 12.5 µg/mL) | Low (MIC: >50 µg/mL) | 2-position heteroaryl groups improve bacterial cell wall penetration. |
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the choice of scaffold dictates the biological pathway.
Caption: Divergent synthesis pathways: 2-Br scaffold leads to rigid antiviral agents; 4-Cl scaffold leads to flexible antimalarials.
Experimental Protocols
To validate the utility of 2-Bromo-7-chloroquinoline , we provide a protocol for synthesizing a bioactive 1,2,3-triazole hybrid (anticancer/antiviral), a reaction that is inefficient with 2-chloro or 4-chloro analogs due to the lower reactivity of the C-Cl bond in Click chemistry precursors.
Protocol A: Synthesis of Bioactive Triazole Hybrid via Click Chemistry
Objective: Functionalize C-2 position to create a pharmacophore capable of dual-binding (quinoline + triazole).
Reagents:
-
2-Bromo-7-chloroquinoline (1.0 eq)[2]
-
Trimethylsilylacetylene (1.2 eq)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (TEA) / THF
Workflow:
-
Sonogashira Coupling: Dissolve 2-Bromo-7-chloroquinoline in dry THF/TEA (1:1). Add Pd catalyst and CuI under inert atmosphere (N2).
-
Addition: Dropwise add trimethylsilylacetylene. Heat to 60°C for 4 hours.
-
Checkpoint: Monitor TLC. The bromine at C-2 is displaced; 4,7-dichloroquinoline would yield a mixture or require higher temps.
-
-
Deprotection: Treat intermediate with K2CO3 in MeOH to generate the terminal alkyne (2-ethynyl-7-chloroquinoline).
-
Click Reaction: React the 2-ethynyl derivative with an organic azide (R-N3) using CuSO4/Sodium Ascorbate in tBuOH/H2O.
-
Purification: Recrystallize from Ethanol.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Compare the IC50 of the 2-substituted product vs. Chloroquine (4-substituted).
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add serial dilutions (0.1 - 100 µM) of:
-
Compound A: 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-7-chloroquinoline (from Protocol A).
-
Control: Chloroquine Diphosphate.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent; solubilize formazan with DMSO; read Absorbance at 570 nm.
-
Analysis: Plot dose-response curve to determine IC50.
Technical Analysis: Why Choose 2-Bromo?
The "Leaving Group" Advantage
In Palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.
-
Bond Dissociation Energy: C-Br (approx. 68 kcal/mol) < C-Cl (approx. 81 kcal/mol).
-
Result: 2-Bromo-7-chloroquinoline undergoes oxidative addition significantly faster than 2-chloroquinoline. This allows for milder reaction conditions (lower temperature, less catalyst), preserving sensitive functional groups on the coupling partner.
Regioselectivity
When using poly-halogenated quinolines (e.g., if synthesizing from a di-bromo precursor), the C-2 position is generally more electrophilic than C-3 but less reactive to SNAr than C-4. However, in the specific case of 2-Bromo-7-chloroquinoline , the 7-Cl is essentially inert to Pd-coupling conditions optimized for Bromine. This allows for chemo-selective functionalization at C-2 without disturbing the 7-Cl moiety.
Diagram 2: Synthetic Workflow for Library Generation
Caption: The 2-Bromo scaffold enables versatile Pd-coupling routes inaccessible to the 4-Chloro analog.
References
-
Synthesis and Antimalarial Activity of Chloroquine Analogues. National Institutes of Health (NIH). Available at: [Link]
-
Quinoline-Triazole Hybrids: Synthesis and Biological Evaluation. MDPI Molecules. Available at: [Link][1][3][5][6]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 2. CN103958504A - æ°ç10aåç£·é ¸äºé ¯é ¶æå¶åååç© - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Antimalarial Efficacy of Bromo-Substituted Quinoline Analogs Versus Chloroquine
Introduction: The Enduring Challenge of Chloroquine Resistance and the Quest for Superior Analogs
For decades, the 4-aminoquinoline compound, chloroquine (CQ), was the cornerstone of global efforts to treat and prevent malaria. Its affordability, high efficacy, and well-tolerated safety profile made it an indispensable tool.[1] However, the emergence and widespread dissemination of chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite, has severely compromised its clinical utility.[2] This escalating resistance crisis has catalyzed a renewed urgency in drug discovery to develop novel agents that can circumvent these resistance mechanisms.
A prominent strategy in medicinal chemistry involves the rational structural modification of existing pharmacophores. The 7-chloroquinoline nucleus is a privileged scaffold in antimalarial drug design, essential for the drug's activity.[3] Researchers have extensively explored how modifications to this core, particularly at the 7-position, can restore or enhance efficacy against CQR parasites. This guide provides a detailed comparison of bromo-substituted quinoline analogs with their predecessor, chloroquine, focusing on their mechanism of action, comparative efficacy supported by experimental data, and the rigorous methodologies employed in their evaluation. We will delve into why substituting the chlorine atom with bromine represents a compelling and scientifically validated approach to developing next-generation antimalarials.
Mechanistic Insights: Targeting the Heme Detoxification Pathway
The primary mechanism of action for chloroquine and its analogs is the disruption of a critical metabolic process within the parasite's digestive vacuole (DV).[4] During its intraerythrocytic stage, the parasite digests vast quantities of host hemoglobin to acquire essential amino acids. This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment").[5]
Chloroquine, a weak base, accumulates to high concentrations within the acidic environment of the parasite's DV.[4] Here, it is believed to cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[4] This interruption leads to a buildup of toxic free heme, which induces oxidative stress and lyses the parasite membrane, ultimately killing it.[4]
The Bromoquine Advantage:
Recent in-vivo studies using advanced cryo X-ray microscopy on a bromo-analog of chloroquine (where bromine replaces the chlorine at the 7-position, hereafter referred to as "bromoquine" or BrQ) have provided unprecedented molecular-level insights into this mechanism. The investigation revealed that, like chloroquine, bromoquine accumulates to sub-millimolar concentrations—over 1,000-fold higher than in the culture medium—within the digestive vacuole. Crucially, the study demonstrated that bromoquine directly caps the hemozoin crystals in vivo, effectively sabotaging the heme detoxification pathway. This direct observation confirms that the core mechanism is retained and potent in these bromo-analogs.
Caption: Mechanism of quinoline antimalarials.
Comparative Efficacy Analysis: In Vitro Performance
The efficacy of novel antimalarial candidates is primarily assessed through in vitro susceptibility assays against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%, is a key metric. A lower IC50 value indicates higher potency. Critically, new analogs must demonstrate efficacy not only against chloroquine-sensitive (CQS) strains but also against clinically relevant chloroquine-resistant (CQR) strains.
While specific comparative data for 2-Bromo-7-chloroquinoline analogs are not extensively published, studies on various 7-chloro-4-aminoquinoline hybrids provide a strong rationale for their development. These studies consistently show that modifications to the quinoline core and its side chain can restore activity against CQR strains. For instance, the introduction of different functional groups can overcome the parasite's drug efflux mechanisms, a primary driver of resistance.[4][6]
The table below summarizes representative data from studies on various 4-aminoquinoline analogs, demonstrating the potential for structural modifications to overcome resistance.
| Compound/Analog | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| Chloroquine (CQ) | 3D7 | Sensitive (CQS) | ~10-20 | [4][6] |
| K1 | Resistant (CQR) | ~200-300 | ||
| W2 | Resistant (CQR) | ~300-500 | [4] | |
| Analog MAQ | 3D7 | CQS | 13.0 ± 2.6 | [4] |
| W2 | CQR | 158.0 ± 13.0 | [4] | |
| Analog BAQ | 3D7 | CQS | 16.0 ± 2.0 | [4] |
| W2 | CQR | 100.0 ± 12.0 | [4] | |
| Benzimidazole Hybrid 10a | Pf3D7 | CQS | 10.1 ± 1.2 | [6] |
| PfDd2 | CQR | 158.5 ± 2.1 | [6] | |
| Benzimidazole Hybrid 11a | Pf3D7 | CQS | 15.8 ± 1.5 | [6] |
| PfDd2 | CQR | 112.2 ± 3.4 | [6] |
Note: Data are compiled from multiple sources and represent typical ranges. MAQ and BAQ are novel 4-aminoquinolines evaluated for their enhanced activity.[4] Benzimidazole hybrids represent another modification strategy on the 7-chloroquinoline core.[6]
These data illustrate a crucial point: while many analogs show excellent potency against CQS strains, the true test is retaining low nanomolar or high nanomolar activity against CQR strains, where chloroquine's efficacy falters. The development of bromo-substituted analogs is based on the hypothesis that such modifications can improve binding affinity to heme or alter physicochemical properties to evade resistance mechanisms.
Experimental Protocols: A Foundation of Trustworthiness
The validity of any comparative efficacy claim rests on the robustness and standardization of the experimental methodologies. Below are detailed protocols for the key assays used in the preclinical evaluation of antimalarial compounds.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This assay is a widely used, fluorescence-based method for determining the IC50 values of antimalarial compounds. It relies on the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 and K1 strains) are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Plate Preparation: Test compounds and standard controls (e.g., chloroquine) are serially diluted in culture medium in a 96-well plate.
-
Infection and Incubation: Parasitized red blood cells (RBCs) are diluted to a 2% hematocrit and a 0.5% starting parasitemia. This suspension is added to each well of the drug-containing plate.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the main culture to allow for parasite replication.
-
Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour. The lysis buffer disrupts the RBCs and parasite membranes, releasing parasite DNA.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Fluorescence readings are normalized to drug-free controls. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: In Vitro Antiplasmodial Assay Workflow.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test, often called the Peters' test, evaluates the ability of a compound to suppress parasitemia in a murine model.
Step-by-Step Methodology:
-
Animal Model: Swiss albino mice (e.g., 6-8 weeks old) are used.
-
Infection: Mice are inoculated intraperitoneally (IP) with Plasmodium berghei-infected red blood cells on Day 0.
-
Treatment Groups: Animals are randomized into groups: a negative control (vehicle only), a positive control (e.g., chloroquine at 5 mg/kg/day), and test groups receiving various doses of the analog.
-
Drug Administration: Treatment is administered orally (PO) or via IP injection once daily for four consecutive days, starting 2-4 hours post-infection (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Microscopy: The smears are fixed with methanol, stained with Giemsa, and examined under a microscope. The percentage of parasitized RBCs is determined by counting a sufficient number of fields.
-
Data Analysis: The average parasitemia of each group is calculated. The percent suppression of parasitemia is determined using the formula: [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
In Vitro Cytotoxicity Assay (MTT Assay)
It is essential to ensure that the antimalarial activity is not due to general toxicity. The MTT assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: A mammalian cell line (e.g., HeLa or HepG2) is cultured in appropriate media in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: The concentration that reduces cell viability by 50% (CC50) is calculated. The Selectivity Index (SI), defined as CC50 / IC50, is then determined. A high SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells.
Conclusion and Future Outlook
The modification of the 7-chloroquinoline scaffold remains a highly viable and promising strategy in the fight against drug-resistant malaria. While the specific 2-bromo-7-chloro substitution requires further investigation, the proven success of other halogenated analogs, such as the 7-bromo derivative ("bromoquine"), underscores the potential of this chemical space. These analogs retain the core mechanism of inhibiting hemozoin formation, a validated and potent antimalarial target.
The path forward requires a systematic synthesis and evaluation of a broader library of bromo-substituted quinolines. By combining rational drug design with the rigorous in vitro and in vivo testing protocols detailed here, the research community can identify new lead compounds. The ultimate goal is to develop analogs that not only exhibit superior potency against multi-drug resistant P. falciparum strains but also possess favorable pharmacokinetic and safety profiles, ensuring they can one day serve as effective and accessible treatments for this devastating global disease.
References
-
Krettli, A. U., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Available at: [Link]
-
Madrid, D. C., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International Journal for Parasitology: Drugs and Drug Resistance, 8(3), 469-477. Available at: [Link]
-
Coghi, P., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. Available at: [Link]
-
Pharma Tutor. (2020, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. Available at: [Link]
-
Cross, R. M., et al. (2011). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 54(24), 8321-8327. Available at: [Link]
-
Singh, C., et al. (2012). Synthesis and antimalarial activity of N-substituted 4-aminoquinoline-derived thiazolidines. Bioorganic & Medicinal Chemistry Letters, 22(1), 533-536. Available at: [Link]
-
Raj, R., et al. (2015). Synthesis and in vitro antiplasmodial evaluation of 7-chloroquinoline-chalcone and 7-chloroquinoline-ferrocenylchalcone conjugates. European Journal of Medicinal Chemistry, 95, 230-239. Available at: [Link]
-
Perković, I., et al. (2024). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 29(1), 226. Available at: [Link]
-
Schmidt, L. H., et al. (1980). Comparative efficacies of quinine and chloroquine as companions to primaquine in a curative drug regimen. The American Journal of Tropical Medicine and Hygiene, 29(5), 769-771. Available at: [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Available at: [Link]
-
Yearick, K., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(2), 759-762. Available at: [Link]
-
Singh, K., et al. (2015). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 6(5), 563-567. Available at: [Link]
-
Solomon, V. R., et al. (2009). Chloroquine and its analogs: A new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220-233. Available at: [Link]
-
Chibale, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1063-1067. Available at: [Link]
-
Khan, I., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(23), 2045-2060. Available at: [Link]
-
Sharma, M., et al. (2015). Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture. Journal of Parasitology Research, 2015, 876256. Available at: [Link]
-
de Fátima, A., et al. (2023). Synthesis and In Vitro Activity of Hypofuran B and Analogs Against Plasmodium Falciparum and Trypanosoma Cruzi. Chemistry & Biodiversity, 20(1), e202200843. Available at: [Link]
-
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 23(4), 437-449. Available at: [Link]
-
Kumar, S., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 11-21. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 5. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids [mdpi.com]
- 6. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Quinoline Isomers in Cancer Cell Lines
This guide provides an in-depth comparison of the cytotoxic effects of substituted quinoline isomers on various cancer cell lines. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer potential and provide researchers with the foundational knowledge to inform future drug discovery efforts.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents.[1] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[1][4][5][6]
The strategic placement and nature of substituents on the quinoline core can dramatically influence the molecule's pharmacological profile. Isomeric variations—where compounds share the same molecular formula but differ in the arrangement of atoms—can lead to profound differences in cytotoxicity and selectivity against cancer cells. This guide focuses on comparing these isomers to highlight key structural motifs that enhance anticancer efficacy.
Structure-Activity Relationship (SAR): The Impact of Substituent Position
The position of a substituent on the quinoline ring is a critical determinant of its cytotoxic activity. Even a minor shift in the location of a functional group can alter the molecule's interaction with its biological target, affecting its potency and mechanism of action.
Several studies have underscored the importance of the substitution pattern. For example, 2,4-disubstituted quinoline derivatives have shown excellent results as growth inhibitors by inducing cell cycle arrest and apoptosis.[1] Similarly, 4-amino, 7-substituted quinolines have demonstrated potent antiproliferative activity against breast cancer cell lines like MCF-7.[1] In one study, a quinolin-4-yl-substituted compound exhibited significant cytotoxic activity, while its quinolin-3-yl-substituted isomer was devoid of activity, clearly illustrating the impact of isomeric positioning.[1]
Key SAR insights include:
-
Position 2 and 4: These positions are often critical for activity. Aryl or heteroaryl groups at the 2-position can enhance cytotoxicity.[7] The 4-position is also a key site, with substitutions like 4-amino groups often leading to potent compounds.[1]
-
Position 6, 7, and 8: Substitutions on the benzenoid ring modulate the electronic properties and lipophilicity of the molecule. For instance, C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[8] The presence of electron-donating groups like methoxy at positions 6 and 7 has also been associated with notable activity.[7]
-
Lipophilicity: A direct relationship has been observed between the lipophilicity of quinoline derivatives and their cytotoxic effects. More lipophilic aromatic quinolines tend to exhibit better IC50 values, particularly in HeLa and PC3 cells.[8]
Comparative Cytotoxicity Analysis of Quinoline Isomers
To illustrate the impact of isomeric and substitutional differences, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted quinolines across a panel of human cancer cell lines. The data is collated from multiple research articles to provide a comparative overview.
| Compound/Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||
| 2-Arylquinoline | 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13) | HeLa (Cervical) | 8.3 | Doxorubicin | Not Specified |
| Quinolin-2(1H)-one | Compound 5a | MCF-7 (Breast) | 0.034 | Erlotinib | 0.040 |
| 4,7-Disubstituted Quinoline | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Not Specified | Not Specified |
| Ursolic Acid-Quinoline Hybrid | Compound 4d | MDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Liver) | 0.12, 0.08, 0.34 | Not Specified | Not Specified |
Table compiled from data reported in multiple sources.[1][8][9][10][11] Note that direct comparison between studies should be made with caution due to variations in experimental conditions.
Mechanistic Insights: How Quinolines Induce Cancer Cell Death
Substituted quinolines exert their cytotoxic effects through a variety of mechanisms, often culminating in the induction of apoptosis (programmed cell death).[1][12]
Common mechanisms include:
-
DNA Damage and Repair Inhibition: Many quinoline derivatives act as DNA intercalating agents, disrupting DNA replication and transcription, which ultimately triggers cell death pathways.[1][4] They are also known to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[5][6]
-
Induction of Apoptosis: Active quinoline isomers frequently induce apoptosis by activating caspases, a family of proteases central to the apoptotic cascade.[10][13] This can occur through the intrinsic (mitochondrial) pathway, often involving the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and release of cytochrome c.[10][14]
-
Cell Cycle Arrest: Many quinoline compounds halt the progression of the cell cycle, typically at the G2/M or G0/G1 phase, preventing cancer cells from dividing and proliferating.[4][10][15]
-
Kinase Inhibition: Quinolines can act as inhibitors of various protein kinases, such as EGFR, HER-2, and Pim-1 kinase, which are often overactive in cancer and drive tumor growth.[4][13][15]
Below is a diagram illustrating a common apoptotic pathway initiated by cytotoxic quinoline derivatives.
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Experimental Protocols: Assessing Cytotoxicity
The determination of a compound's cytotoxicity is a cornerstone of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
Causality Behind Choices: This protocol is designed to be self-validating. The use of untreated cells as a negative control establishes the baseline for 100% viability, while a known cytotoxic agent like Doxorubicin serves as a positive control to ensure the assay is performing correctly. Seeding density is optimized to ensure cells are in a logarithmic growth phase, providing a sensitive window for detecting cytotoxic effects.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate medium until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test quinoline isomers in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank), medium with DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. (Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate).
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. (Rationale: DMSO is a robust solvent that completely solubilizes the formazan, allowing for accurate spectrophotometric measurement).
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of substituted quinoline isomers consistently reveals that both the nature and the position of substituents are paramount in dictating cytotoxic potency and selectivity. Structure-activity relationship studies demonstrate that modifications at key positions can transform a mildly active compound into a highly potent anticancer agent. The diverse mechanisms of action, from kinase inhibition to apoptosis induction, highlight the versatility of the quinoline scaffold for developing targeted cancer therapies.
Future research should focus on synthesizing novel isomers with optimized pharmacokinetic properties and reduced off-target effects.[5] Combining potent quinoline derivatives with other chemotherapeutic agents could also present a promising strategy to overcome drug resistance and enhance therapeutic outcomes.
References
- Marella, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly provided, but content aligns with general reviews in the field].
- Wang, W., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry.
- Upadhyay, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Gu, W., et al. (2020). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.
- Guan, Y-F., et al. (2022).
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. [Source not explicitly provided, but content aligns with general reviews in the field].
- Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery.
- Al-Ostath, A. A., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Nickel nanoparticles: A highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in-silico molecular docking studies as histone deacetylase inhibitors. (2021). [Source not explicitly provided, but content aligns with general reviews in the field].
- Anticancer Activity of Quinoline Derivatives; An Overview (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Rojas, L. J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- da Silva, G. N., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry.
- Asano, T., et al. (1996). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Biological & Pharmaceutical Bulletin.
- Structures of quinoline and 8-substituted quinolines.
- Structure-Activity Relationship (SAR)
- Cytotoxicity of these compounds and positive controls against A549,...
- In Vitro Efficacy of Novel Quinoline Compounds Against Diverse Cancer Cell Lines: A Compar
- Al-Warhi, T., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Bromo-7-chloroquinoline
[1]
Part 1: Executive Safety Directive
Stop and Identify: 2-Bromo-7-chloroquinoline (CAS: 1044764-18-2) is a halogenated heterocyclic compound .[1]
The Critical Rule: Do NOT dispose of this compound in general organic solvent waste or general trash.
-
Why? The presence of Bromine (Br) and Chlorine (Cl) atoms necessitates incineration at specific temperatures with flue gas scrubbing to prevent the formation of acid gases (HBr, HCl) and potential dioxins. Mixing this with non-halogenated waste can contaminate entire fuel-blending streams, leading to regulatory fines and facility shutdowns.
Part 2: Chemical Profile & Hazard Assessment[1]
Before handling waste, verify the material identity against the following parameters. Due to the specific isomeric nature of this compound, we apply Conservative Safety Principles based on the Structure-Activity Relationship (SAR) of halogenated quinolines.
| Parameter | Specification | Operational Implication |
| Chemical Name | 2-Bromo-7-chloroquinoline | Primary Label Identifier |
| CAS Number | 1044764-18-2 | Use for waste manifesting |
| Molecular Formula | C₉H₅BrClN | High halogen content (>30% by mass) |
| Physical State | Solid (Crystalline Powder) | Dust explosion/inhalation hazard |
| Solubility | Low in water; Soluble in DCM/DMSO | Do not flush down drains |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][2][3][4] (Oral) | PPE: Nitrile gloves, N95/P100 mask |
| Reactivity | Incompatible with Strong Oxidizers | Segregate from nitric/sulfuric acid waste |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Objective: Prevent cross-contamination of waste streams.
-
Isolate the Material:
-
Solid Waste: Pure powder, contaminated gloves, weighing boats, and paper towels must go into a solid waste bin specifically designated for "Halogenated Solids."
-
Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), the entire solution must be classified as "Halogenated Organic Solvent Waste."
-
Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved 2-Bromo-7-chloroquinoline (>1000 ppm) renders the mixture halogenated for disposal purposes [1].[1]
-
Phase 2: Packaging & Containment
Objective: Ensure container integrity during transport.
-
Select the Container:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Liquids: Use an amber glass bottle or HDPE carboy. Avoid metal cans, as halogenated compounds can degrade over time to release trace acids that corrode metal [2].
-
-
Secondary Containment:
-
Place the primary waste container inside a secondary tray capable of holding 110% of the volume.
-
Phase 3: Labeling (The "Cradle to Grave" Chain)
Objective: RCRA Compliance.
-
Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.
-
Required Fields:
-
Full Chemical Name: "2-Bromo-7-chloroquinoline Solution" (No abbreviations).
-
Constituents: List the solvent percentages (e.g., "95% Dichloromethane, 5% 2-Bromo-7-chloroquinoline").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of halogenated heterocycles.
Figure 1: Decision matrix for segregating halogenated heterocyclic waste streams to ensure proper incineration protocols.
Part 5: Emergency Spill Procedures
Scenario: You have spilled 5g of solid powder on the benchtop.
-
Secure the Area: Alert nearby personnel. Put on double nitrile gloves , safety goggles, and a lab coat. If dust is visible in the air, use a respiratory mask (N95 minimum).
-
Dry Clean-Up (Preferred):
-
Do not wet the powder initially (this spreads contamination).
-
Cover the spill with a damp paper towel to suppress dust, then scoop the material into the "Halogenated Solid Waste" container.
-
-
Decontamination:
-
Wipe the surface with a soap/water solution.
-
Solvent Wash: Follow with a wipe of Acetone or Ethanol to pick up organic residues.
-
Crucial: Dispose of all cleanup wipes into the Solid Halogenated Waste bin, not the regular trash.
-
Part 6: Regulatory Context (RCRA)
In the United States, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) .
-
Generator Status: As a researcher, you are the "Generator." You are liable for the waste until it is destroyed.
-
Halogen Rule: EPA guidelines suggest that used oils or solvents containing >1,000 ppm of total halogens are presumed to be hazardous waste [3].[5]
-
P-List vs. U-List: While 2-Bromo-7-chloroquinoline is not explicitly P-listed (acutely toxic) or U-listed (toxic) by specific name in 40 CFR 261.33, it exhibits toxicity characteristics and must be managed as hazardous waste to ensure compliance with the "Cradle to Grave" tracking system.[1]
References
-
United States Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 279 - Standards for the Management of Used Oil.[1][5] Retrieved from [Link][6]
-
PubChem. (2023). 2-Bromo-7-chloroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
